![molecular formula C24H40O3 B1669508 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol CAS No. 83002-04-4](/img/structure/B1669508.png)

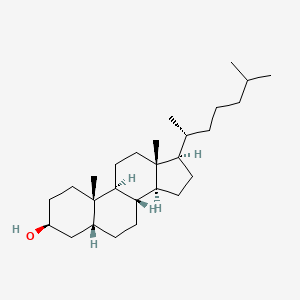

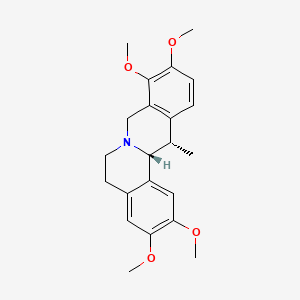

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol

Vue d'ensemble

Description

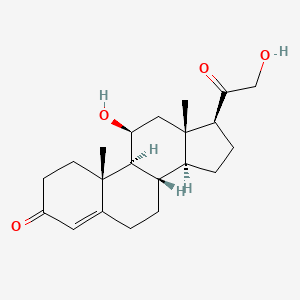

(−)-CP 55,940 is a potent and non-selective cannabinoid (CB) receptor agonist with Ki values of 0.5 to 5 and 0.69 to 2.8 nM for CB1 and CB2 receptors, respectively. It is more potent than Δ9-THC in both behavioral tests and in receptor binding assays. In vivo, (−)-CP 55,940 administered intraperitoneally (0.3-3 mg/kg) or as an aerosol (0.72-72 mg/ml), suppresses locomotor activity, increases tail flick latency in a hot plate test for analgesia, and decreases body temperature in mice in a dose-dependent manner. Subchronic administration of (−)-CP 55,940 (0.03 mg/kg) also reduces body weight loss and running wheel activity in a rat model of anorexia nervosa.

CP-55940 is a non-selective cannabinoid receptor agonist with Ki values of 0.58 and 0.69 nM for human recombinant CB1 and CB2, respectively.

Applications De Recherche Scientifique

Endocannabinoid System Research

CP 55,940 is a synthetic cannabinoid that mimics the effects of naturally occurring THC, one of the psychoactive compounds found in cannabis . It was created by Pfizer in 1974 but was never marketed. It is currently used as a research tool to study the endocannabinoid system .

Centrosomal Organization

CP55,667 has been identified as a key component of centrosomal organization in Dictyostelium . It is a component of the centrosomal core structure and persists at the centrosome throughout the entire cell cycle . This suggests a structural role of CP55,667 at the centrosome .

Neuroprotection

CP 55,940 has shown neuroprotective effects by reducing intracellular calcium release and reducing hippocampal cell death in cultured neurons subjected to high levels of NMDA .

Mitochondrial Protection

CP 55,940 has shown protective effects on rat brain mitochondria upon paraquat exposure .

Cancer Research

CP 55,940 has been found to induce cell death in NG 108-15 Mouse neuroblastoma x Rat glioma hybrid brain cancer cells .

Behavioral Studies

CP 55,940 is often used in reference or control trials in cannabinoid research and its effects are robust in both behavioral tests and receptor binding assays .

Aversive Response Research

CP 55,940 at a concentration of 1 mg/kg induces conditioned place aversion (CPA) and the CPA effect of CP 55,940 is mediated by astroglial CB1Rs . Inhibiting cyclooxygenase-2 (COX-2) eliminates CP 55,940-induced CPA in mice that only express CB1Rs in astrocytes .

Synaptic Transmission Regulation

CP 55,940 has been found to differentially regulate glutamatergic and GABAergic transmission in the lateral habenula (LHb), exhibiting canonical and circuit-specific inhibition of both systems and an opposing potentiation of synaptic glutamate release mediated via activation of CB1 receptors .

Mécanisme D'action

Target of Action

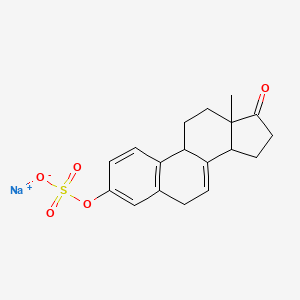

CP55,667, also known as 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol or CP 55940, primarily targets the G-protein coupled receptor 55 (GPR55) . GPR55 is a receptor activated by L-alpha-lysophosphatidylinositol and is suggested to have roles in pain signaling, bone morphogenesis, and possibly in vascular endothelial cells .

Mode of Action

CP55,667 acts as a high-affinity ligand for GPR55 . Upon binding, it induces a conformational change in the receptor, which triggers a cascade of intracellular events. This leads to the release of calcium ions from intracellular stores via the heterotrimeric G protein GNA13 and RHOA .

Biochemical Pathways

The activation of GPR55 by CP55,667 affects several biochemical pathways. It plays crucial roles in critical processes involved in the normal physiology of the body, such as immune function. It also plays a role in pathological processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .

Result of Action

The activation of GPR55 by CP55,667 can lead to various molecular and cellular effects. For instance, it can modulate immune function and influence processes such as neuroinflammation, neoplastic diseases, ulcerative colitis, anxiety, depression, and pain .

Propriétés

IUPAC Name |

2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of CP 55940 in the body?

A1: CP 55940 primarily acts as a potent agonist of the cannabinoid type 1 receptor (CB1R). [, , , , , ] This receptor is predominantly found in the central nervous system (CNS), influencing various physiological processes. []

Q2: How does CP 55940 interact with CB1R?

A2: CP 55940 binds to the CB1R, mimicking the actions of endogenous cannabinoids like anandamide. [] This binding triggers a cascade of intracellular signaling events. []

Q3: What are the downstream effects of CP 55940 binding to CB1R?

A3: CP 55940 binding to CB1R primarily leads to the inhibition of adenylate cyclase, reducing cyclic AMP (cAMP) production. [, , , , , , ] This inhibition of cAMP production is pertussis toxin-sensitive, suggesting the involvement of Gi/Go proteins. [, , , , ]

Q4: Does CP 55940 affect other signaling pathways?

A4: Besides cAMP inhibition, CP 55940 has been linked to the activation of the mitogen-activated protein kinase (MAPK) pathway in CHO cells transfected with the human CB1R and in the human astrocytoma cell line U373 MG. [, ] This activation is also pertussis toxin-sensitive but independent of cAMP. []

Q5: Does CP 55940 interact with the CB2 receptor?

A5: While CP 55940 exhibits high affinity for both CB1R and CB2R, its effects are primarily attributed to its action on CB1R. [, , ] Some studies suggest a role for CB2 receptors in specific contexts, but further research is needed. [, ]

Q6: How does the potency of CP 55940 compare to other cannabinoids?

A6: CP 55940 is considered more potent than Δ9-tetrahydrocannabinol (THC), the psychoactive component of cannabis, in various assays, including antinociception and GTPγS binding. [, ]

Q7: Are there specific amino acid residues in CB1R crucial for CP 55940 binding and function?

A7: Research suggests that Lys192 in the third transmembrane domain of CB1R is crucial for the binding of CP 55940, as its mutation significantly affects the compound's affinity. [, ] Interestingly, this residue appears less critical for the binding of the cannabinoid WIN55212-2. [] Similarly, mutations in Ile2.62 and Asp2.63 in the second transmembrane helix of CB1R primarily affected the potency of CP 55940 without impacting its binding affinity, highlighting their role in signal transduction. []

Q8: What is the molecular formula and weight of CP 55940?

A8: The molecular formula of CP 55940 is C23H38O2, and its molecular weight is 346.55 g/mol.

Q9: Is there information available regarding the spectroscopic data for CP 55940?

A9: While the provided research doesn't delve into detailed spectroscopic analysis, further investigation in specialized databases would be necessary to obtain such information.

Q10: Are there sex differences in the pharmacological effects of CP 55940?

A11: Studies in rats suggest sex differences in the antinociceptive effects of CP 55940, with females exhibiting greater sensitivity. [] This difference might be linked to a higher affinity of CP 55940 for CB1R in females. []

Q11: What are the primary in vitro and in vivo models used to study CP 55940's effects?

A12: In vitro studies commonly utilize cell lines such as CHO cells transfected with human CB1R or the human astrocytoma cell line U373 MG to investigate CP 55940's effects on signal transduction pathways. [, , , ] Additionally, rat primary neuronal cell cultures from the cortex, striatum, and cerebellum have been employed to assess its influence on cAMP production. []

Q12: What is known about the toxicology and safety profile of CP 55940?

A12: While the provided research focuses on its pharmacological actions, detailed toxicology and safety data are limited. Considering its potent effects on the CNS, further research is essential to thoroughly assess its potential toxicity and long-term effects.

Q13: What analytical methods are commonly employed to study CP 55940?

A14: Common methods include radioligand binding assays to determine receptor affinity and functional assays like cAMP accumulation or GTPγS binding to assess its efficacy in activating signaling pathways. [1, 4, 6, 14, 26, 29-31] Supercritical fluid chromatography with mass spectrometry (SFC-MS) has been proposed as a reliable method for separating and detecting CP 55940 and other synthetic cannabinoids in plant products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.